Product packaging for Ethyl 2-(acetylamino)-4-chlorobenzoate(Cat. No.:CAS No. 63243-77-6)

Ethyl 2-(acetylamino)-4-chlorobenzoate

Cat. No.: B501298
CAS No.: 63243-77-6
M. Wt: 241.67g/mol
InChI Key: BHHDROIZYOYICI-UHFFFAOYSA-N
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Description

Significance of Substituted Benzoate (B1203000) Esters as Versatile Synthetic Intermediates

Substituted benzoate esters are a cornerstone of organic synthesis, prized for their stability and the diverse reactivity offered by their constituent parts. The ester functional group can be readily transformed into other functionalities such as carboxylic acids, amides, or alcohols through hydrolysis, aminolysis, or reduction, respectively libretexts.org. The aromatic ring itself can undergo various substitution reactions, and the nature and position of existing substituents dictate the regiochemical outcome of these transformations study.comstackexchange.com. This inherent reactivity makes benzoate esters crucial starting materials and intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. For instance, they are key components in the preparation of various bioactive compounds where the benzoate moiety serves as a scaffold for further molecular elaboration mdpi.com.

Overview of the Compound's Unique Structural Features and Functional Groups

Ethyl 2-(acetylamino)-4-chlorobenzoate possesses a distinct combination of functional groups that contribute to its specific reactivity and utility as a synthetic intermediate.

Ethyl Benzoate Core : This forms the fundamental scaffold of the molecule. The ethyl ester is a moderately reactive group that can be hydrolyzed under acidic or basic conditions or converted into other derivatives libretexts.org.

N-Acetylamino Group (at C2) : Positioned ortho to the ester, this electron-donating group influences the electronic properties of the aromatic ring. It can direct further electrophilic substitution and participate in intramolecular cyclization reactions.

Chloro Group (at C4) : Located para to the ester, this electron-withdrawing halogen atom deactivates the ring towards electrophilic substitution but also serves as a potential site for nucleophilic aromatic substitution or as a handle for cross-coupling reactions.

The interplay of these groups—the ortho-amino-directing effect of the acetylamino group and the meta-directing effect of the ester, combined with the presence of the chloro substituent—creates a unique chemical entity with specific sites for controlled chemical modification.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₁H₁₂ClNO₃
Molecular Weight 241.67 g/mol
CAS Number 5633-14-7
Appearance White to off-white solid
Boiling Point Approx. 378.8 °C at 760 mmHg

| Melting Point | 79-81 °C |

Historical Context and Evolution of Research on Related N-Acylaminoaryl Esters

The study of N-acylaminoaryl esters, such as N-acyl anthranilates, is closely linked to the development of heterocyclic chemistry. Historically, these compounds were recognized as valuable precursors for the synthesis of quinazolinones, a class of fused heterocyclic compounds with a wide range of biological activities nih.govnih.govvanderbilt.edu. Early synthetic methods often involved the acylation of anthranilic acid or its esters, followed by cyclization reactions nih.gov.

The evolution of this field has been driven by the need for more efficient and versatile synthetic routes. Traditional methods often required harsh reaction conditions and resulted in limited yields nih.gov. Over time, research has focused on developing milder reagents and catalytic systems to improve the efficiency and substrate scope of these transformations. The development of microwave-assisted synthesis, for example, has significantly reduced reaction times for the preparation of quinazolinone derivatives from N-acyl precursors vanderbilt.eduresearchgate.net.

Current Research Significance and Potential within Synthetic Organic Chemistry

The primary significance of this compound in current research lies in its role as a key intermediate for synthesizing biologically active heterocyclic compounds. It is particularly useful in the construction of quinazolinone and benzoxazinone ring systems.

A common synthetic strategy involves the intramolecular cyclization of N-acylanthranilic acid derivatives, which can be obtained from the hydrolysis of the corresponding esters nih.gov. For instance, N-acyl anthranilic acids can be treated with acetic anhydride to form benzoxazinone intermediates. These intermediates can then react with various amines or ammonia (B1221849) to yield a diverse range of substituted 4(3H)-quinazolinones nih.govnih.gov. These quinazolinone scaffolds are found in numerous compounds investigated for their anticancer, antibacterial, and anti-inflammatory properties nih.govresearchgate.net. The chloro-substituent on the ring provides a site for further functionalization, allowing for the creation of libraries of compounds for pharmacological screening.

Table 2: Key Synthetic Applications

Starting Material Reaction Product Class Significance
N-Acyl Anthranilic Acid (from ester hydrolysis) Cyclization with acetic anhydride Benzoxazinone Versatile intermediate for heterocyclic synthesis nih.govnih.gov.
Benzoxazinone Reaction with amines/ammonia Quinazolinone Core structure in many medicinally active compounds nih.govnih.govvanderbilt.edu.

The compound's structure is well-suited for building complex molecules, making it a valuable tool for medicinal chemists and researchers in synthetic organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12ClNO3 B501298 Ethyl 2-(acetylamino)-4-chlorobenzoate CAS No. 63243-77-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63243-77-6

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67g/mol

IUPAC Name

ethyl 2-acetamido-4-chlorobenzoate

InChI

InChI=1S/C11H12ClNO3/c1-3-16-11(15)9-5-4-8(12)6-10(9)13-7(2)14/h4-6H,3H2,1-2H3,(H,13,14)

InChI Key

BHHDROIZYOYICI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 2 Acetylamino 4 Chlorobenzoate

Chemo- and Regioselective Synthesis Strategies from Precursors

The construction of Ethyl 2-(acetylamino)-4-chlorobenzoate demands high control over chemical reactivity, known as chemoselectivity, and the specific placement of functional groups, or regioselectivity. The dominant approach begins with a precursor that already contains the chloro and amino groups in the desired positions, which are then modified in subsequent steps.

Multi-Step Approaches from 4-chloro-2-aminobenzoic acid

The most common and direct route to this compound utilizes 4-chloro-2-aminobenzoic acid as the starting material. This precursor is advantageous as it already possesses the correct substitution pattern of the chloro and amino groups on the aromatic ring. The synthesis proceeds via a two-step sequence: acetylation of the amino group, followed by esterification of the carboxylic acid group.

The first step in the sequence is the acetylation of the 2-amino group of 4-chloro-2-aminobenzoic acid. This transformation converts the primary amine into a more stable secondary amide (acetylamino group). This reaction is crucial for preventing unwanted side reactions in the subsequent esterification step. The most frequently employed acetylating agents are acetic anhydride and acetyl chloride. webassign.net

When acetic anhydride is used, the reaction typically involves heating the aminobenzoic acid with an excess of the anhydride. webassign.netasianpubs.org The process is straightforward, with the lone pair of electrons on the nitrogen atom of the amino group attacking one of the carbonyl carbons of the acetic anhydride. This leads to the formation of an N-acetylated product and acetic acid as a byproduct. webassign.net The reaction can be performed with or without a solvent.

Alternatively, acetyl chloride can be used as the acetylating agent. This method is generally more reactive than using acetic anhydride and often proceeds at lower temperatures. The reaction must be carried out in the presence of a base to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct.

Acetylating AgentTypical ConditionsByproductReactivity
Acetic Anhydride Heating (reflux)Acetic AcidModerate
Acetyl Chloride Often requires a baseHydrogen ChlorideHigh

Following acetylation, the carboxylic acid group of the resulting N-acetyl-4-chloro-2-aminobenzoic acid is converted into an ethyl ester. The most common method for this transformation is the Fischer esterification. researchgate.net This is an acid-catalyzed equilibrium reaction between the carboxylic acid and an alcohol, in this case, ethanol (B145695). libretexts.orgchegg.com

To drive the equilibrium towards the formation of the ester product and achieve a high yield, a large excess of ethanol is typically used. researchgate.net A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl), is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the ethanol. researchgate.netyoutube.com The mixture is usually heated under reflux for a period to ensure the reaction goes to completion. researchgate.net After the reaction, the mixture is cooled and neutralized with a weak base, like sodium carbonate solution, which causes the water-insoluble ester product to precipitate. researchgate.netlibretexts.org

TechniqueCatalystKey Feature
Fischer Esterification Strong Acid (e.g., H₂SO₄)Reversible; requires excess ethanol to maximize yield. researchgate.net
Other Routes Thionyl Chloride (SOCl₂)Converts carboxylic acid to an acyl chloride intermediate first, which then reacts with ethanol.

Exploration of Alternative Synthetic Pathways

While the route from 4-chloro-2-aminobenzoic acid is the most direct, other synthetic strategies can be envisioned. These alternative pathways may involve different starting materials and a different sequence of chemical reactions, including functional group interconversions.

An alternative retrosynthetic analysis could involve starting with a simpler aromatic ring and introducing the required functional groups in a different order. For example, a synthesis could potentially begin with an aminobenzoate, followed by a chlorination step.

A hypothetical pathway could start with ethyl 2-aminobenzoate (ethyl anthranilate). This molecule would first need to be acetylated to protect the amino group. The resulting ethyl 2-(acetylamino)benzoate could then undergo an electrophilic aromatic substitution reaction to introduce the chlorine atom at the desired position. However, controlling the regioselectivity of the chlorination step would be a significant challenge, as the acetylamino and ester groups would direct the incoming chlorine to different positions on the aromatic ring.

Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. ic.ac.ukimperial.ac.uk This approach allows for greater flexibility in the design of a synthetic route. For instance, a synthesis could start with a precursor containing a nitro group instead of an amino group, such as 4-chloro-2-nitrobenzoic acid.

In this FGI-based approach, the synthetic sequence would be:

Esterification: The carboxylic acid of 4-chloro-2-nitrobenzoic acid would first be converted to its ethyl ester, yielding ethyl 4-chloro-2-nitrobenzoate.

Reduction: The nitro group would then be reduced to an amino group. This is a common transformation that can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

Acetylation: Finally, the newly formed amino group would be acetylated using acetic anhydride or acetyl chloride to give the final product, this compound.

This FGI strategy demonstrates the versatility of synthetic planning, allowing chemists to choose from different starting materials based on availability and cost. scribd.com

Green Chemistry Principles in Synthetic Design

Green chemistry offers a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally responsible manufacturing processes.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses often rely on volatile and hazardous organic solvents. Research into environmentally benign solvent systems for reactions like the acylation of an amine and esterification of a carboxylic acid, key steps in the synthesis of this compound, is crucial.

Potential green solvent alternatives include:

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that can be an excellent medium for certain organic reactions. Its properties can be tuned by adjusting pressure and temperature, offering selectivity and ease of product separation.

Ionic Liquids: These are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure reduces air pollution, and their properties can be tailored by modifying the cation and anion.

Bio-based Solvents: Solvents derived from renewable resources, such as ethyl lactate or 2-methyltetrahydrofuran (2-MeTHF), offer a more sustainable alternative to petroleum-derived solvents. nih.govwhiterose.ac.uk

The following table illustrates a comparative analysis of potential solvent systems for a key synthetic step, based on findings from analogous aromatic substitution reactions. researchgate.net

Solvent SystemReaction TimeYield (%)Environmental Impact
N,N-Dimethylformamide (DMF)4 hours51High (Toxic, high boiling point)
Dimethyl Sulfoxide (DMSO)6 hours32Moderate (High boiling point, difficult to remove)
Acetonitrile8 hours83Moderate (Volatile, toxic)
Cyrene™15 minutes64Low (Bio-based, biodegradable)

This data is representative of analogous nucleophilic aromatic substitution reactions and illustrates the potential benefits of green solvents.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.govsemanticscholar.org By directly heating the reaction mixture, microwaves can lead to rapid temperature increases, resulting in dramatically reduced reaction times and often improved yields and purities.

For the synthesis of this compound, which involves N-acetylation, microwave irradiation can be particularly beneficial. Studies on the acetylation of aromatic amines have shown that microwave-assisted methods can be performed under solvent-free conditions, further enhancing the green credentials of the process. whiterose.ac.uk

A comparison of conventional versus microwave-assisted acetylation of a model aromatic amine is presented below:

MethodReaction TimeYield (%)Conditions
Conventional Heating6 hours75Reflux in acetic anhydride
Microwave Irradiation5 minutes92Solvent-free, imidazole hydrochloride catalyst

This table is based on data from similar N-acetylation reactions and highlights the potential for enhanced efficiency.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. mdpi.comjocpr.comwikipedia.org A high atom economy indicates that less waste is generated.

The synthesis of this compound typically involves at least two key transformations: the acetylation of an amino group and the esterification of a carboxylic acid. The choice of reagents and reaction type significantly impacts the atom economy.

For the acetylation step, using acetic anhydride is common. The reaction of an aromatic amine with acetic anhydride to form an N-acetylated product and acetic acid as a byproduct has a theoretical atom economy that can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

In an ideal scenario where the byproduct (acetic acid) can be recovered and utilized, the atom economy can be considered to be higher.

Similarly, for the esterification step, a direct esterification of the corresponding carboxylic acid with ethanol would produce water as the only byproduct, leading to a high atom economy. In contrast, methods involving activating agents or leaving groups would inherently have a lower atom economy. researchgate.net

Strategies for waste minimization in the synthesis of substituted benzoates include:

Catalytic Processes: Employing catalysts instead of stoichiometric reagents can significantly reduce waste.

Process Optimization and Reaction Condition Studies in Laboratory Synthesis

The optimization of reaction conditions is a critical aspect of developing efficient and scalable synthetic processes. For the laboratory synthesis of this compound, a systematic study of various parameters can lead to significant improvements in yield, purity, and process efficiency.

Key parameters for optimization include:

Temperature: The reaction temperature can influence the rate of reaction and the formation of byproducts.

Reaction Time: Optimizing the reaction time ensures complete conversion of starting materials while minimizing the potential for product degradation or side reactions.

Catalyst Loading: In catalytic reactions, determining the optimal amount of catalyst is crucial for maximizing efficiency and minimizing cost.

Reagent Stoichiometry: Adjusting the molar ratios of reactants can drive the reaction to completion and improve yield.

Design of Experiments (DoE) is a powerful statistical tool that can be employed to systematically study the effects of multiple variables on a reaction outcome, allowing for the rapid identification of optimal conditions. researchgate.net

The following table presents a hypothetical optimization study for the acetylation step, demonstrating the impact of varying reaction conditions on the product yield.

ExperimentTemperature (°C)Time (min)Catalyst Loading (mol%)Yield (%)
18010185
210010190
38020188
410020195
58010287
610010293
78020290
810020298

This interactive data table represents a simplified Design of Experiments (DoE) approach to optimizing a synthetic step.

By systematically evaluating these parameters, a robust and optimized laboratory-scale synthesis of this compound can be developed, paving the way for a more sustainable and efficient manufacturing process.

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Acetylamino 4 Chlorobenzoate

Reaction Pathways of Key Functional Groups

The reactivity of Ethyl 2-(acetylamino)-4-chlorobenzoate is primarily centered around its ester, acetylamino, and chloro moieties. Each of these groups can undergo specific transformations, often influenced by the presence of the others.

Ester Hydrolysis: Kinetics and Equilibrium Studies under Acidic and Basic Conditions

The ethyl ester group is susceptible to hydrolysis, a reaction that cleaves the ester bond to form the corresponding carboxylic acid, 2-(acetylamino)-4-chlorobenzoic acid, and ethanol (B145695). This transformation can be catalyzed by either acid or base.

Under basic conditions, using aqueous solutions of hydroxides like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), the reaction proceeds via a saponification mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process is typically irreversible as the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the released ethanol. The reaction generally proceeds to completion with high yields upon heating.

Under acidic conditions, such as in the presence of sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in an aqueous medium, the hydrolysis is a reversible process. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a weak nucleophile like water. The position of the equilibrium can be shifted towards the products by using a large excess of water or by removing the ethanol as it is formed.

Table 1: Representative Conditions for the Hydrolysis of this compound

Catalyst TypeReagentsConditionsProduct
BasicNaOH (aq)Reflux2-(acetylamino)-4-chlorobenzoic acid
AcidicH₂SO₄ / H₂OReflux2-(acetylamino)-4-chlorobenzoic acid

Nucleophilic Substitution Reactions at the Chloro-Substituted Aromatic Ring

The chlorine atom on the aromatic ring is subject to nucleophilic aromatic substitution (SₙAr). The reactivity of the C-Cl bond is enhanced by the presence of the ortho-acetylamino group and the para-ester group (or the corresponding carboxylate after hydrolysis), which can help to stabilize the intermediate Meisenheimer complex formed during the reaction. However, these reactions often require forcing conditions such as high temperatures and the use of strong nucleophiles.

Common nucleophiles that can displace the chloride include amines, alkoxides, and thiolates. For instance, reaction with ammonia (B1221849) or primary/secondary amines can lead to the corresponding 4-amino derivatives. These substitutions are crucial for building more complex structures, such as those found in pharmaceuticals and dyes.

Transformations of the Acetylamino Moiety: Reduction to Amine and Acyl Transfer Reactions

The acetylamino group (-NHCOCH₃) can undergo several important transformations. One key reaction is its hydrolysis (deacetylation) back to the parent amino group (-NH₂). This is typically achieved under strong acidic or basic conditions, often concurrently with ester hydrolysis, to yield 2-amino-4-chlorobenzoic acid.

Another significant transformation is the reduction of the amide carbonyl group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding secondary amine, yielding ethyl 4-chloro-2-(ethylamino)benzoate. This reaction must be performed under anhydrous conditions to prevent the quenching of the highly reactive reducing agent. This transformation provides a pathway to N-alkylated anthranilate derivatives.

Exploration of Novel Reactivity Patterns

Beyond the standard transformations of its functional groups, this compound serves as a scaffold for constructing complex heterocyclic systems and for forming new carbon-carbon and carbon-heteroatom bonds through modern coupling methodologies.

Intramolecular Cyclization Reactions to Form Fused Ring Systems

This compound and its hydrolyzed derivative, 2-(acetylamino)-4-chlorobenzoic acid, are valuable precursors for the synthesis of fused heterocyclic ring systems, particularly quinazolinones. Upon heating, often in the presence of a dehydrating agent or a catalyst, the acetylamino group can cyclize with the adjacent carboxylic acid (formed in situ via hydrolysis) or ester group. This intramolecular condensation reaction eliminates a molecule of water or ethanol to form a six-membered heterocyclic ring fused to the benzene (B151609) ring, resulting in a substituted quinazolinone. These core structures are prevalent in many biologically active molecules.

Intermolecular Coupling Reactions and Cross-Coupling Methodologies

The chloro-substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new bonds. masterorganicchemistry.com These reactions have become fundamental in modern organic synthesis.

The Suzuki-Miyaura coupling reaction allows for the formation of a new carbon-carbon bond by reacting the C-Cl bond with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. masterorganicchemistry.comresearchgate.net This methodology is highly versatile for creating biaryl structures.

The Heck coupling reaction involves the palladium-catalyzed reaction of the aryl chloride with an alkene to form a new carbon-carbon bond at the vinylic position. masterorganicchemistry.com This reaction is instrumental in the arylation of olefins.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst System (Example)Bond Formed
Suzuki-Miyaura CouplingPhenylboronic AcidPd(PPh₃)₄ / Base (e.g., K₂CO₃)C-C (Aryl-Aryl)
Heck CouplingAlkene (e.g., Styrene)Pd(OAc)₂ / Ligand (e.g., PPh₃)C-C (Aryl-Vinyl)

These cross-coupling strategies dramatically expand the synthetic utility of this compound, enabling its incorporation into a wide array of complex target molecules. researchgate.net

Mechanistic Elucidation of Reactions Involving the Compound

The mechanistic pathways of reactions involving this compound are crucial for understanding its reactivity and for optimizing reaction conditions for the synthesis of its derivatives. While specific mechanistic studies on this exact compound are not extensively documented in publicly available literature, valuable insights can be drawn from investigations into structurally related molecules.

Kinetic Studies and Reaction Rate Determinations

Kinetic studies are fundamental to elucidating reaction mechanisms, providing quantitative data on how reaction rates are influenced by factors such as reactant concentrations, temperature, and catalysts. For reactions involving derivatives of chlorobenzoic acid and N-acylanthranilates, hydrolysis is a key reaction class that has been kinetically scrutinized.

Similarly, the kinetics of hydrolysis for various substituted benzenesulphonyl chlorides have been studied, revealing that these reactions generally proceed via an SN2 mechanism for both neutral (solvolysis) and alkaline hydrolysis. rsc.org The rate of alkaline hydrolysis is well-correlated by the Hammett equation, with a positive ρ-value of +1.564, indicating that electron-withdrawing groups enhance the reaction rate by stabilizing the transition state. rsc.org

The following table, based on analogous compounds, illustrates the kind of data obtained from kinetic studies.

Analogous Compound Reaction Type Key Kinetic Findings Reference
p-Chlorobenzoyl CyanideHydrolysispH-dependent rate; ~2x faster than benzoyl cyanide. rsc.org
Substituted Benzenesulphonyl ChloridesAlkaline HydrolysisFollows Hammett equation with ρ = +1.564. rsc.org

These findings suggest that the hydrolysis of this compound would likely be influenced by the electronic properties of the chloro and acetylamino groups, and the reaction conditions such as pH.

Identification and Characterization of Reaction Intermediates and Transition States

The identification of transient species such as reaction intermediates and transition states is a cornerstone of mechanistic chemistry. For reactions involving esters and amides, tetrahedral intermediates are commonly proposed. In the case of this compound, reactions at the carbonyl group of the ester or amide are expected to proceed through such intermediates.

For instance, in the hydrolysis of related acyl cyanides, the kinetic data strongly supports the involvement of a carbonyl addition intermediate. rsc.org This is consistent with a two-step mechanism for carbonyl hydration. rsc.org

In reactions involving the aromatic ring, such as nucleophilic aromatic substitution of the chloro group, the formation of a Meisenheimer complex as an intermediate is a possibility, although the presence of the deactivating acetylamino group makes this less favorable than in more activated systems.

The stability of potential carbocation intermediates can also play a role, particularly in reactions involving the ethyl ester group. For example, in the hydrolysis of benzyl (B1604629) chloride, a related chlorinated organic compound, the reaction proceeds via an SN1 mechanism due to the formation of a stable benzyl carbocation. doubtnut.com In contrast, the C-Cl bond in chlorobenzene (B131634) exhibits partial double bond character due to resonance, making it less susceptible to hydrolysis. doubtnut.com The reactivity of the chloro-substituted benzene ring in this compound would be similarly influenced by such resonance effects.

The following table summarizes potential intermediates in reactions involving the subject compound, based on studies of analogous structures.

Reaction Type Proposed Intermediate/Transition State Basis of Proposal Reference
Carbonyl HydrolysisTetrahedral Carbonyl Addition IntermediateKinetic data from acyl cyanide hydrolysis. rsc.org
SN1 type reactionsCarbocationStability of benzyl carbocation in analogous systems. doubtnut.com

Stereochemical Outcomes and Dynamic Kinetic Resolution Pathways

The stereochemical course of reactions is of paramount importance, especially in the synthesis of chiral molecules. While this compound is itself achiral, reactions that introduce a chiral center can have specific stereochemical outcomes.

Dynamic kinetic resolution (DKR) is a powerful strategy for the stereoselective synthesis of chiral compounds from racemic starting materials. In a DKR process, a chiral catalyst selectively reacts with one enantiomer of a racemic mixture, while the other enantiomer is rapidly racemized in situ. This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product.

Although no specific DKR studies involving this compound are reported, the principles of DKR have been successfully applied to other classes of compounds. For example, the dynamic kinetic resolution of racemic 3,5-dialkyl-2-cyclopenten-1-ones has been achieved through asymmetric conjugate reduction, yielding chiral 2,4-dialkylcyclopentanones with high enantiomeric excess (ee > 91%) and diastereomeric ratio (dr > 90:10). rsc.org This process involves a kinetic resolution step with good selectivity factors (25-52), coupled with rapid racemization of the starting material under the reaction conditions. rsc.org

Should a reaction involving this compound generate a chiral intermediate or product, the application of DKR could be a viable strategy for achieving high stereoselectivity. The success of such a strategy would depend on the development of a suitable chiral catalyst and reaction conditions that facilitate the racemization of the unwanted enantiomer.

The table below provides an example of the stereochemical outcomes achievable through DKR in a related class of compounds.

Substrate Class Reaction Type Stereochemical Outcome (ee/dr) Reference
3,5-Dialkyl-2-cyclopenten-1-onesAsymmetric Conjugate Reduction (DKR)ee > 91%, dr > 90:10 rsc.org

Catalysis in the Synthesis and Transformations of Ethyl 2 Acetylamino 4 Chlorobenzoate

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides a powerful toolkit for the precise modification of Ethyl 2-(acetylamino)-4-chlorobenzoate. The solubility of the substrate in common organic solvents makes it an excellent candidate for a variety of transition metal-catalyzed and organocatalytic transformations.

Transition Metal-Catalyzed Transformations (e.g., Palladium-catalyzed reactions)

The chloro-substituent on the aromatic ring of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

Buchwald-Hartwig Amination: This reaction enables the coupling of amines with aryl halides. For this compound, this transformation would replace the chlorine atom with a new amino group, leading to the synthesis of various N-aryl aniline (B41778) derivatives. The choice of a bulky, electron-rich phosphine (B1218219) ligand is crucial for the efficiency of coupling with aryl chlorides. wiley.comyoutube.com Catalyst systems based on ligands like XPhos, SPhos, or BrettPhos, in combination with a palladium source such as Pd(OAc)₂ or Pd₂(dba)₃, are known to be highly effective for such transformations, often proceeding at temperatures ranging from room temperature to around 110 °C. cmu.edutcichemicals.com

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron compound, typically a boronic acid or ester. This would allow for the introduction of a wide range of alkyl, alkenyl, or aryl groups at the 4-position of the benzoate (B1203000) ring. Palladium precatalysts, particularly those developed by Buchwald, have shown significant efficacy in the Suzuki-Miyaura coupling of aryl chlorides. researchgate.net The reaction typically employs a palladium catalyst with a suitable phosphine ligand and a base to facilitate the transmetalation step. mdpi.comnih.gov

Below is a table summarizing representative conditions for these palladium-catalyzed reactions as applied to aryl chlorides, which are analogous to this compound.

ReactionCatalyst SystemTypical ReagentsProduct Type
Buchwald-Hartwig AminationPd(OAc)₂ / XPhosPrimary or secondary amine, base (e.g., NaOtBu)4-amino-2-(acetylamino)benzoate derivatives
Suzuki-Miyaura CouplingPd(PPh₃)₄ or Pd(dppf)Cl₂Boronic acid (R-B(OH)₂), base (e.g., K₂CO₃)Ethyl 2-(acetylamino)-4-alkyl/arylbenzoate

This table presents generalized conditions based on literature for similar aryl chlorides.

Organocatalysis in Asymmetric Syntheses

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy for asymmetric synthesis. While specific applications to this compound are not extensively documented, the principles of organocatalysis can be applied to achieve stereoselective transformations. For instance, the N-acetylamino group could be part of an enamide system, which is a common substrate in asymmetric hydrogenation reactions catalyzed by chiral phosphoric acids or other Brønsted acids. wikipedia.orgacs.org Furthermore, the development of Lewis base-catalyzed asymmetric N-allylic alkylation of enamides opens up possibilities for introducing chiral side chains. nih.govrsc.org

Heterogeneous Catalysis for Sustainable Processes

Heterogeneous catalysis, involving catalysts in a different phase from the reactants, offers advantages in terms of catalyst recovery and recycling, contributing to more sustainable chemical processes.

Solid Acid Catalysts for Esterification and Hydrolysis

The ester functional group in this compound is susceptible to hydrolysis, a reaction that can be efficiently catalyzed by solid acids. The reverse reaction, esterification of the corresponding carboxylic acid, can also be promoted by these catalysts. Solid acid catalysts, such as zeolites, sulfated zirconia, or ion-exchange resins, provide an alternative to traditional homogeneous acid catalysts like sulfuric acid. chemguide.co.uklibretexts.org

The hydrolysis of the ester would yield 2-(acetylamino)-4-chlorobenzoic acid and ethanol (B145695). This reaction is typically reversible, and driving it to completion requires an excess of water. libretexts.orglibretexts.org The use of a solid acid catalyst simplifies the work-up procedure, as the catalyst can be removed by simple filtration.

ReactionCatalyst TypeReactantsProducts
Ester HydrolysisSolid Acid (e.g., Zeolite, Sulfated Zirconia)This compound, Water2-(acetylamino)-4-chlorobenzoic acid, Ethanol
EsterificationSolid Acid (e.g., Amberlyst-15)2-(acetylamino)-4-chlorobenzoic acid, EthanolThis compound, Water

This table illustrates the potential application of solid acid catalysts based on general principles of ester hydrolysis and esterification.

Supported Catalysts in Functional Group Transformations

Supported catalysts, where a catalytically active species is dispersed on a solid support, are widely used in organic synthesis. For a molecule like this compound, supported palladium catalysts could be employed for hydrogenation reactions. For example, under specific conditions, the chloro-group could be removed via hydrodechlorination using a catalyst like palladium on carbon (Pd/C) with a hydrogen source. This would yield Ethyl 2-(acetylamino)benzoate.

Photoredox Catalysis for Reductive Transformations of Halogenated Arenes

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. mdpi.com For this compound, a key application of photoredox catalysis would be the reductive dehalogenation of the C-Cl bond. Aryl chlorides are generally challenging substrates for reduction due to their high bond strength. chemistryviews.org However, recent advances have shown that with appropriate photocatalysts and sacrificial electron donors, the reduction of aryl chlorides is achievable. chemistryviews.orgadvanceseng.com

This process typically involves the generation of an aryl radical intermediate from the aryl chloride, which can then be trapped by a hydrogen atom donor to afford the dehalogenated product. researchgate.net Various organic dyes and metal complexes can serve as photocatalysts. mdpi.com This method offers a mild alternative to traditional dehalogenation methods that often require harsh reagents.

TransformationCatalysis TypeKey IntermediatesPotential Product
Reductive DechlorinationPhotoredox CatalysisAryl radicalEthyl 2-(acetylamino)benzoate

This table outlines a potential transformation based on the principles of photoredox-mediated dehalogenation of aryl chlorides.

Ligand Design and Catalyst Optimization for Selective Reactions

The strategic design of ligands and the subsequent optimization of catalyst systems are paramount in directing the reactivity and selectivity of transformations involving this compound. The inherent functionalities of this molecule—an activated aryl chloride, an amide, and an ester—present a landscape of potential reactive sites. Consequently, achieving selectivity for a specific transformation, such as cross-coupling at the C-Cl bond while preserving the other functional groups, necessitates a carefully tuned catalytic environment. This is primarily accomplished through the judicious selection of metal precursors and, most critically, the ancillary ligands that coordinate to the metal center.

The electronic and steric properties of ligands play a crucial role in modulating the reactivity of the metal catalyst, influencing the rates of oxidative addition, reductive elimination, and potential side reactions. For instance, in palladium-catalyzed cross-coupling reactions, the choice of phosphine-based ligands is a key determinant of reaction efficiency and selectivity.

Ligand Influence in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reaction, are powerful tools for the functionalization of aryl halides. The success of these transformations with a substrate like this compound is highly dependent on the ligand employed. Bulky and electron-rich phosphine ligands are often favored as they promote the formation of monoligated, coordinatively unsaturated palladium(0) species, which are highly active in the oxidative addition step with the aryl chloride.

The optimization of a Buchwald-Hartwig amination, for example, often involves screening a variety of ligands to maximize the yield of the desired N-arylated product. The selection between different classes of ligands can have a profound impact on the outcome of the reaction.

Table 1: Ligand Screening for a Model Buchwald-Hartwig Amination

This table presents hypothetical data for illustrative purposes based on common trends in catalyst optimization.

EntryLigandCatalyst Loading (mol%)BaseTemperature (°C)Yield (%)
1XPhos2Cs₂CO₃10085
2Xantphos2Cs₂CO₃10072
3BrettPhos2Cs₂CO₃10091
4RuPhos2K₃PO₄8078

In this hypothetical screening, a biarylphosphine ligand like BrettPhos could potentially offer superior performance for the amination of a sterically hindered and electronically deactivated substrate. The optimization process would also involve fine-tuning other reaction parameters such as the base, solvent, and temperature to achieve the highest possible yield and selectivity.

Catalyst Optimization for Selective C-H Functionalization

Beyond cross-coupling at the carbon-chlorine bond, the selective functionalization of C-H bonds on the aromatic ring of this compound represents a more advanced and atom-economical approach to structural diversification. Rhodium catalysts are particularly effective for such transformations, often directed by a coordinating group present on the substrate. The acetylamino group in the target molecule can act as a directing group, guiding the catalyst to a specific C-H bond.

The optimization of a rhodium-catalyzed C-H activation/annulation cascade would involve a careful selection of the rhodium precursor, the ligand, and the reaction conditions to control regioselectivity and efficiency.

Table 2: Catalyst System Optimization for a Model Rhodium-Catalyzed C-H Activation/Annulation

This table presents hypothetical data for illustrative purposes based on common trends in catalyst optimization.

EntryRhodium PrecursorLigandAdditiveSolventYield (%)
1[Rh(cod)Cl]₂PPh₃AgSbF₆DCE45
2[RhCpCl₂]₂-AgSbF₆DCE78
3[Rh(OAc)₂]₂-Cu(OAc)₂Toluene65
4[RhCpCl₂]₂-NaOAcMeOH85

As illustrated in this hypothetical optimization, a cationic rhodium species, often generated in situ from a precursor like [RhCpCl₂]₂ with a silver salt additive, can be highly effective. The choice of solvent and other additives is also critical in stabilizing the active catalytic species and promoting the desired transformation. The ligand, in this case, can be the cyclopentadienyl (B1206354) (Cp) group itself, which is known to support a wide range of C-H activation reactions.

Applications of Ethyl 2 Acetylamino 4 Chlorobenzoate As a Building Block in Complex Molecule Synthesis

Precursor in Heterocyclic Compound Synthesis

The structure of Ethyl 2-(acetylamino)-4-chlorobenzoate, particularly after hydrolysis of the acetyl group to reveal the corresponding anthranilate derivative, makes it a valuable precursor for the synthesis of numerous nitrogen-containing heterocyclic compounds. This transformation from a stable, protected amine to a reactive primary amine is a key step that unlocks its potential for cyclization reactions.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Quinolines, Quinazolinones, Thiadiazoles, Pyrimidines)

The strategic placement of the amino and ester groups in the derivative of this compound is particularly conducive to forming fused heterocyclic systems.

Quinazolinones: The most prominent application of anthranilate derivatives is in the synthesis of quinazolinones. After deacetylation, the resulting ethyl 2-amino-4-chlorobenzoate (B8601463) can undergo condensation reactions with a variety of single-carbon-unit donors. For instance, reaction with formamide (B127407) or orthoesters leads to the formation of the 4(3H)-quinazolinone ring system. This is a well-established route for preparing substituted quinazolinones, which are themselves important scaffolds in medicinal chemistry.

Quinolines: While less direct, the synthesis of quinoline (B57606) derivatives is also feasible through multi-step pathways. For example, the parent 2-aminobenzoic acid scaffold can be transformed into a 2-aminoacetophenone, which can then participate in a Friedländer annulation with a carbonyl compound to construct the quinoline core. Substituted 4-hydroxyquinolines can be synthesized from anilines and diethyl malonates via the Gould-Jacobs reaction, and subsequently converted to 4-chloroquinolines researchgate.net.

Pyrimidines: The construction of pyrimidine (B1678525) rings typically involves the condensation of a 1,3-dicarbonyl compound with an amidine. While not a direct application, the functional groups of this compound could be extensively modified to generate a suitable precursor for pyrimidine synthesis researchgate.netgoogle.com. For example, polymer-assisted syntheses have been developed for ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates researchgate.net.

Pyrazoles and Thiadiazoles: The synthesis of pyrazoles generally relies on the condensation of hydrazines with 1,3-dicarbonyl compounds, such as ethyl acetoacetate (B1235776) nih.govchim.itresearchgate.netresearchgate.net. Similarly, 1,3,4-thiadiazoles are often prepared from thiosemicarbazide (B42300) or by the oxidative cyclization of thioureas organic-chemistry.orgtubitak.gov.trnih.govnih.gov. Therefore, the direct use of this compound for these heterocycles is not a standard route. However, its structural components can be disconnected and used in more complex, multi-step synthetic strategies to eventually form these rings.

Table 1: Potential Heterocyclic Systems from this compound Derivatives

HeterocycleKey Precursor (Derived from title compound)General Reaction Type
QuinazolinoneEthyl 2-amino-4-chlorobenzoateCondensation with C1 synthons (e.g., formamide)
Quinoline2-Aminoaryl ketone (multi-step)Friedländer Annulation
PyrimidineAmidine derivative (multi-step)Condensation with 1,3-dicarbonyls
PyrazoleNot a direct precursorTypically requires hydrazine (B178648) + 1,3-dicarbonyl
ThiadiazoleNot a direct precursorTypically requires thiosemicarbazide

Development of Multi-Heterocyclic Systems

Once an initial heterocyclic core, such as a quinazolinone, is synthesized from this compound, the remaining functional handles can be used to build more complex, multi-heterocyclic systems. For example, a substituent on the primary heterocyclic ring can be elaborated into a second or third fused or spiro-linked ring. This strategy is crucial in drug discovery for creating molecular diversity and exploring structure-activity relationships. Syntheses of complex systems like pyrano[3,2-c]quinolines and pyrimido[4,5-b]quinolines often start from functionalized quinoline precursors researchgate.net. Similarly, pyrrolo[2,3-d]pyrimidines can be synthesized and subsequently elaborated nih.gov.

Role in the Construction of Diverse Aromatic and Aliphatic Derivatives

The chemical functionality of this compound allows for its use as a scaffold to generate a wide range of substituted aromatic and aliphatic molecules beyond heterocycles.

Ester Group Modification: The ethyl ester is a versatile handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formations or other carboxylate chemistries. Alternatively, the ester can be reduced to a primary alcohol (benzyl alcohol derivative), opening pathways to ethers, aldehydes, and other aliphatic chains attached to the aromatic ring.

Amine Group Modification: Following deacetylation to the primary amine, the resulting aniline (B41778) derivative can undergo a host of classical aromatic reactions. Diazotization followed by Sandmeyer or related reactions allows for the introduction of a wide variety of substituents (e.g., -OH, -CN, -Br, -I) in place of the amino group. The amine can also be alkylated or used in cross-coupling reactions.

Chloro Group Modification: The chlorine atom on the aromatic ring can be substituted through nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups. More modern applications would involve its use in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions, to form new carbon-carbon or carbon-nitrogen bonds. This makes it a valuable building block for biaryl compounds and complex substituted anilines.

Peptide Coupling and Amide Bond Formation via Derived Intermediates

An important potential application of this compound lies in the synthesis of peptides and other amide-containing molecules. By hydrolyzing the ethyl ester to the corresponding carboxylic acid, a new building block, 2-(acetylamino)-4-chlorobenzoic acid, is formed.

This derived carboxylic acid can be "activated" using standard peptide coupling reagents. The process of forming a peptide bond involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. nih.gov This derived intermediate is fully compatible with modern peptide synthesis strategies. google.com For instance, it can be coupled with the N-terminus of a peptide or a single amino acid to introduce the 4-chloro-2-(acetylamino)benzoyl moiety. This is particularly useful for creating specialized peptides or peptidomimetics where non-proteinogenic aromatic groups are desired to modulate biological activity or conformational properties. nih.gov

Table 2: Common Peptide Coupling Reagents for Activating Derived Carboxylic Acid

Reagent ClassExample Reagents
CarbodiimidesDCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Onium SaltsHBTU, HATU, PyBOP
Phosphonium SaltsBOP, PyAOP

Utility in Agrochemical and Specialty Chemical Synthesis

The structural motifs present in this compound are relevant to the fields of agrochemicals and specialty chemicals. Chlorinated aromatic compounds form the basis of many herbicides, insecticides, and fungicides due to their metabolic stability and ability to interact with biological targets. nih.gov The anthranilic acid scaffold (the de-acetylated form of the title compound) is also a known pharmacophore in various bioactive molecules.

Therefore, this compound serves as a valuable starting material for generating libraries of new compounds for screening in agrochemical discovery programs. Its derivatives can be tested for various biological activities, contributing to the development of new crop protection agents. In the realm of specialty chemicals, it can be used to synthesize dyes, polymers, and other materials where its specific substitution pattern imparts desired physical or chemical properties. chemicalbook.com

Computational and Theoretical Investigations on Ethyl 2 Acetylamino 4 Chlorobenzoate

Quantum Chemical Studies (e.g., DFT, Ab Initio, Semi-Empirical Methods)

Quantum chemical studies are fundamental to predicting molecular properties from first principles. These methods solve the Schrödinger equation, or a simplified form of it, for a given molecule.

Ab Initio Methods: These calculations are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) provide a foundational approximation, which can be improved by including electron correlation through methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC). While highly accurate, they are computationally expensive.

Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for molecules of this size. Common functionals like B3LYP are often paired with basis sets such as 6-311++G(d,p) to provide reliable predictions of geometry, energies, and spectroscopic properties. researchgate.net

Semi-Empirical Methods: These methods use a simplified Hartree-Fock formalism and incorporate parameters derived from experimental data to speed up calculations. While much faster than DFT or ab initio methods, they are generally less accurate and are typically used for very large systems or for initial explorations of conformational space.

For a molecule like Ethyl 2-(acetylamino)-4-chlorobenzoate, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set would be a standard and reliable approach for obtaining the data discussed in the following sections.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is crucial for nucleophilic reactions, while the LUMO, an electron acceptor, is central to electrophilic reactions. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov

For this compound, the electronic structure is influenced by three key substituents on the benzene (B151609) ring:

-NHCOCH₃ (acetylamino) group: An electron-donating group through resonance due to the nitrogen lone pair, which can delocalize into the ring. It is, however, electron-withdrawing via induction. The resonance effect typically dominates, making it an activating group.

-COOEt (ethyl ester) group: An electron-withdrawing group through both induction and resonance.

The interplay of these groups determines the electron density distribution across the molecule. The HOMO is expected to have significant contributions from the electron-rich acetylamino group and the benzene ring, while the LUMO would likely be localized over the electron-deficient ethyl benzoate (B1203000) moiety and the aromatic ring.

Table 1: Predicted Frontier Molecular Orbital Properties

Parameter Predicted Value (eV) Description
EHOMO -6.25 Energy of the Highest Occupied Molecular Orbital
ELUMO -1.83 Energy of the Lowest Unoccupied Molecular Orbital

Note: These values are hypothetical, based on typical DFT calculations for similarly substituted aromatic compounds.

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that arise from rotation about single bonds and their relative energies. lumenlearning.comlibretexts.org For this compound, key rotational bonds include the C(aryl)-N bond of the acetylamino group and the C(carbonyl)-O and O-C(ethyl) bonds of the ester group.

The rotation around the C(aryl)-N bond determines the orientation of the acetylamino group relative to the ring. A planar conformation, where the amide plane is coplanar with the benzene ring, would maximize resonance stabilization but could be disfavored by steric hindrance with the adjacent ethyl ester group. A twisted conformation would alleviate steric strain but reduce electronic conjugation.

Similarly, rotation around the bonds of the ethyl ester group leads to different conformers. A potential energy surface (PES) scan, where the energy is calculated as a function of the dihedral angle of a specific bond, can identify the most stable (lowest energy) conformations. youtube.com

Table 2: Relative Energies of Key Conformers

Conformer Description Dihedral Angle (C-C-N-C) Relative Energy (kcal/mol) Stability
Planar Acetylamino ~0° 2.5 Less Stable (Steric Strain)
Twisted Acetylamino ~45° 0.0 Most Stable (Ground State)

Note: Data is illustrative of expected results from a computational potential energy surface scan.

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. github.io Predicted shifts are calculated relative to a reference compound (e.g., tetramethylsilane, TMS) and can be used to assign experimental spectra. The predicted chemical shifts for this compound would reflect the electronic environment of each nucleus. For example, aromatic protons adjacent to the electron-withdrawing ester group would be deshielded (higher ppm), while those influenced by the donating acetylamino group would be more shielded (lower ppm).

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the stretching, bending, and rocking motions of the bonds. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better agreement. Key predicted peaks for this molecule would include the N-H stretch, the two distinct C=O stretches (amide and ester), and the C-Cl stretch.

UV/Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV/Vis). researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelength (λmax) and the oscillator strength, which relates to the intensity of the absorption. The UV/Vis spectrum of this compound is expected to be dominated by π→π* transitions within the substituted aromatic system.

Table 3: Predicted Spectroscopic Data

Spectroscopy Type Parameter Predicted Value Corresponding Functional Group
¹H NMR Chemical Shift (δ) ~8.0 ppm Aromatic H ortho to Ester
¹³C NMR Chemical Shift (δ) ~168 ppm Ester Carbonyl Carbon
¹³C NMR Chemical Shift (δ) ~170 ppm Amide Carbonyl Carbon
IR Vibrational Frequency (ν) ~3350 cm⁻¹ N-H Stretch
IR Vibrational Frequency (ν) ~1715 cm⁻¹ Ester C=O Stretch
IR Vibrational Frequency (ν) ~1690 cm⁻¹ Amide C=O Stretch

Note: These are representative values based on calculations for analogous structures.

Reaction Mechanism Predictions and Energy Landscapes

Computational chemistry is also a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult to observe experimentally.

To study a chemical reaction, chemists can map the entire energy landscape connecting reactants to products. The highest point on the minimum energy path is the transition state (TS), which represents the energy barrier that must be overcome for the reaction to proceed. Computational software can locate and optimize the geometry of a transition state and confirm it by a frequency calculation (a true TS has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate).

An Intrinsic Reaction Coordinate (IRC) calculation can then be performed to map the path from the transition state down to the reactants and products, confirming that the identified TS connects the correct species. This provides a detailed picture of the bond-breaking and bond-forming processes. For a reaction like the acid-catalyzed hydrolysis of the ester in this compound, calculations could characterize the tetrahedral intermediate and the transition states leading to its formation and collapse.

The substituents on the benzene ring have a profound influence on the molecule's reactivity. nih.gov Their electronic effects (inductive vs. resonance) can either stabilize or destabilize reaction intermediates and transition states, thereby altering reaction rates.

Reactivity of the Ester Group: The primary reaction site for nucleophilic acyl substitution is the ester's carbonyl carbon. The reactivity of this site is enhanced by electron-withdrawing groups on the ring, which make the carbonyl carbon more electrophilic. In this molecule, the chloro group and the inductive effect of the acetylamino group increase the electrophilicity. However, the resonance-donating effect of the acetylamino group can partially counteract this by donating electron density to the ring system, slightly reducing the ester's reactivity compared to a molecule with only withdrawing groups.

Molecular Modeling Approaches for Rational Design

Molecular modeling is a critical tool in the rational design of new chemical entities, offering insights into molecular properties and interactions that can guide synthesis and application.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational models that aim to correlate the chemical structure of a compound with its reactivity. These models are invaluable for predicting the behavior of new molecules without the need for extensive empirical testing. A typical QSRR study involves the calculation of various molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule.

For a compound like this compound, relevant descriptors would likely include:

Electronic Descriptors: Such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which provide insights into the molecule's ability to donate or accept electrons.

Steric Descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule.

Topological Descriptors: Which describe the connectivity of atoms within the molecule.

A hypothetical QSRR model for a series of related 2-(acetylamino)benzoates might take the form of a linear equation:

Reactivity = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + Constant

Where 'a', 'b', and 'c' are coefficients determined through statistical regression analysis. However, without experimental reactivity data for this compound and its analogs, the development of a specific QSRR model is not feasible at this time.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules interact with each other in the solid state dictates the crystal structure, which in turn influences physical properties such as melting point, solubility, and stability. The analysis of these intermolecular interactions is crucial for understanding and predicting the solid-state behavior of a compound.

For this compound, several types of intermolecular interactions would be expected to play a significant role in its crystal packing:

Hydrogen Bonding: The presence of an N-H group (from the acetylamino moiety) and C=O groups (in both the acetyl and ester functions) suggests the strong possibility of N—H···O hydrogen bonds. These are typically strong, directional interactions that often dominate the crystal packing of amides.

Halogen Bonding: The chlorine atom on the benzene ring can act as a halogen bond donor, interacting with electronegative atoms like oxygen.

π-π Stacking: The aromatic benzene ring can participate in π-π stacking interactions with neighboring rings.

Studies on analogous structures, such as other chlorophenyl acetamides, have shown the prevalence of N—H···O hydrogen bonds and, in some cases, C—Cl···π interactions in forming layered or chain-like crystal structures. Hirshfeld surface analysis is a powerful computational tool often employed to visualize and quantify these various intermolecular contacts.

A representative, though hypothetical, data table summarizing the types of interactions and their potential contributions to the crystal packing of this compound, based on analyses of similar compounds, is presented below.

Interaction TypeDonorAcceptorPotential Contribution to Crystal Packing
Hydrogen BondN-HO=C (amide/ester)Formation of chains or dimers
Halogen BondC-ClO=CDirectional packing stabilization
π-π StackingBenzene RingBenzene RingContributes to layered structures
C-H···O InteractionC-HO=CFurther stabilization of the crystal lattice
van der Waals ForcesAll atomsAll atomsGeneral cohesive forces

It is important to reiterate that the information presented here is based on chemical principles and findings from related molecules, as direct computational or crystallographic data for this compound is not currently available in the public domain. Future experimental and theoretical studies are necessary to fully elucidate the specific QSRR models and the precise nature of the intermolecular interactions and crystal packing for this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H and ¹³C NMR for Core Structure and Functional Group Identification

¹H NMR: Proton NMR spectroscopy would be instrumental in identifying all the hydrogen atoms in the Ethyl 2-(acetylamino)-4-chlorobenzoate molecule. The spectrum would be expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), and the protons of the acetyl group and the amide N-H. The chemical shifts (δ) of the aromatic protons would be influenced by the presence of the chloro, acetylamino, and ethyl ester substituents, providing crucial information about their relative positions on the benzene (B151609) ring. Integration of the signals would confirm the number of protons in each environment, and the coupling patterns (splitting of signals) would reveal the neighboring protons.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. For this compound, distinct peaks would be expected for the carbonyl carbons of the ester and amide groups, the aromatic carbons (with those bonded to electronegative atoms like chlorine and oxygen appearing at characteristic downfield shifts), and the carbons of the ethyl and acetyl groups. For instance, data for the related compound, Methyl 2-acetamido-5-chlorobenzoate, shows characteristic carbonyl and aromatic carbon signals. rsc.org Similarly, ¹³C NMR data for Ethyl 4-chlorobenzoate (B1228818) provides reference points for the ethyl ester and chlorophenyl moieties.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.5120 - 140
Ester -OCH₂CH₃~4.4 (quartet)~61
Ester -OCH₂CH₃~1.4 (triplet)~14
Acetyl -NHCOCH₃~2.2 (singlet)~25
Amide -NHCOCH₃~9.0 - 11.0 (singlet)~169
Ester -COOCH₂CH₃-~165
Aromatic C-Cl-~135
Aromatic C-N-~140
Aromatic C-CO-~125

Note: These are predicted values based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

2D NMR Techniques (e.g., COSY, NOESY) for Connectivity and Stereochemical Assignments

To unambiguously assign the proton and carbon signals and to understand the spatial relationships within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). This would definitively establish the connectivity of the aromatic protons and confirm the ethyl group structure through the correlation of the methylene (B1212753) quartet and the methyl triplet.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about protons that are close to each other in space, even if they are not directly bonded. This would be particularly useful in determining the preferred conformation of the acetylamino group relative to the ethyl ester and the aromatic ring. For example, a NOESY correlation between the amide N-H proton and one of the aromatic protons would provide strong evidence for their spatial proximity.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key expected vibrations include:

A strong C=O stretching band for the ester group around 1720-1740 cm⁻¹.

A strong C=O stretching band for the amide group (Amide I band) around 1650-1680 cm⁻¹.

An N-H bending vibration (Amide II band) around 1520-1570 cm⁻¹.

C-O stretching vibrations for the ester group in the 1100-1300 cm⁻¹ region.

Aromatic C-H and C=C stretching vibrations.

A C-Cl stretching vibration, typically in the 1000-1100 cm⁻¹ region for aryl chlorides.

For comparison, the IR spectrum of Ethyl 4-chlorobenzoate is available and shows characteristic ester and aromatic C-Cl stretches. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. While strong C=O stretching vibrations are also observed in Raman, aromatic ring vibrations and C-Cl stretches are often more intense and well-defined. The combination of FTIR and Raman data allows for a more complete vibrational analysis.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted FTIR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch3200-3400Weak
Aromatic C-H Stretch3000-3100Strong
Aliphatic C-H Stretch2850-3000Strong
Ester C=O Stretch1720-1740Moderate
Amide C=O Stretch1650-1680Moderate
Aromatic C=C Stretch1450-1600Strong
C-Cl Stretch1000-1100Strong

Note: These are predicted frequency ranges. The exact positions of the bands can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula of this compound (C₁₁H₁₂ClNO₃). The isotopic pattern, particularly the presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio, would be a key diagnostic feature in the mass spectrum.

Fragmentation Analysis: In addition to the molecular ion peak, the mass spectrum will show a series of fragment ions resulting from the breakdown of the molecule in the mass spectrometer. The fragmentation pattern provides valuable structural information. Expected fragmentation pathways for this compound would include:

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

Loss of an ethyl radical (-CH₂CH₃).

Cleavage of the acetyl group.

Loss of a chlorine atom.

Fragmentation of the aromatic ring.

Analysis of the mass spectrum of the related compound 2-Acetylphenyl 4-chlorobenzoate shows characteristic fragments that can help predict the fragmentation of the target molecule. chemicalbook.com

Table 3: Predicted HRMS Data and Major Fragments for this compound

Ion Formula Predicted m/z
[M]⁺C₁₁H₁₂³⁵ClNO₃241.0506
[M+2]⁺C₁₁H₁₂³⁷ClNO₃243.0476
[M-C₂H₅O]⁺C₉H₇ClNO₂196.0165
[M-CH₃CO]⁺C₉H₉ClNO₂198.0322
[M-Cl]⁺C₁₁H₁₂NO₃206.0766

Note: The m/z values are for the monoisotopic masses.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide definitive information on:

Bond lengths and angles.

The planarity of the aromatic ring.

The conformation of the acetylamino and ethyl ester substituents.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking.

For example, the crystal structure of the related compound Ethyl 4-acetamidobenzoate has been determined, revealing details of its solid-state conformation and hydrogen bonding network. researchgate.net This provides a model for what might be expected for this compound.

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.2
c (Å)~14.1
β (°)~95
Volume (ų)~1200
Z4

Note: These are hypothetical values and would need to be determined experimentally.

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV/Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For this compound, the UV/Vis spectrum would be dominated by π → π* transitions within the substituted benzene ring. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are sensitive to the nature and position of the substituents on the aromatic ring. The presence of the acetylamino and ester groups, which are in conjugation with the aromatic system, would be expected to cause a red shift (shift to longer wavelength) of the absorption bands compared to unsubstituted benzene. The UV-Vis spectrum of Ethyl 4-aminobenzoate, for example, shows characteristic absorptions related to the aminobenzoate chromophore. mdpi.com

Table 5: Predicted UV/Vis Absorption Data for this compound

Solvent Predicted λmax (nm) Transition Type
Ethanol (B145695)~240 and ~290π → π
Cyclohexane~235 and ~285π → π

Note: The exact λmax values can vary depending on the solvent used.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition (the percentage of each element) of a a chemical compound. This methodology is crucial for validating the empirical formula of a newly synthesized compound, which represents the simplest whole-number ratio of atoms of each element present. The molecular formula, which specifies the actual number of atoms of each element in a molecule, is a multiple of the empirical formula.

The validation process involves comparing the experimentally determined mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and halogens) with the theoretically calculated percentages derived from the proposed molecular formula. A close agreement between the found and calculated values, generally within ±0.4%, is considered strong evidence for the compound's proposed structure and purity.

For this compound, the molecular formula is C₁₁H₁₂ClNO₃. Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), chlorine (35.45 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ). The total molecular weight of the compound is 241.67 g/mol .

The theoretical percentages for each element are as follows:

Carbon (C): (11 * 12.01 / 241.67) * 100% = 54.67%

Hydrogen (H): (12 * 1.008 / 241.67) * 100% = 5.01%

Chlorine (Cl): (1 * 35.45 / 241.67) * 100% = 14.67%

Nitrogen (N): (1 * 14.01 / 241.67) * 100% = 5.80%

Oxygen (O): (3 * 16.00 / 241.67) * 100% = 19.86%

Detailed research findings from the synthesis and characterization of this compound would typically present a comparison of these theoretical values with the results obtained from experimental elemental analysis.

Below is a data table summarizing the theoretical elemental composition of this compound.

Table 1: Theoretical Elemental Analysis Data for this compound (C₁₁H₁₂ClNO₃)

Element Symbol Atomic Mass ( g/mol ) Moles in Compound Mass in Compound (g) Percentage (%)
Carbon C 12.01 11 132.11 54.67
Hydrogen H 1.008 12 12.096 5.01
Chlorine Cl 35.45 1 35.45 14.67
Nitrogen N 14.01 1 14.01 5.80
Oxygen O 16.00 3 48.00 19.86

| Total | | | | 241.67 | 100.00 |

Emerging Research Directions and Future Perspectives

Development of Highly Sustainable and Economically Viable Synthetic Routes

The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices. For a compound like Ethyl 2-(acetylamino)-4-chlorobenzoate, the development of eco-friendly and cost-effective synthetic methodologies is a primary research focus. Traditional synthetic routes often rely on harsh reagents and generate significant waste. Future research will likely concentrate on the following areas:

Catalytic Amidation and Esterification: Moving away from stoichiometric activating agents, research is likely to focus on catalytic methods for the formation of the amide and ester bonds. For instance, the direct amidation of a precursor carboxylic acid with an amine using biocatalysts, such as immobilized lipases, in green solvents like cyclopentyl methyl ether, presents a sustainable alternative. nih.gov Similarly, the development of heterogeneous catalysts, for example, gold nanoparticles supported on mesoporous alumina, could enable the aerobic synthesis of the ester and amide functionalities from simple alcohol and amine precursors under ambient conditions. nih.gov

C-H Activation/Amination: A highly atom-economical approach would involve the direct C-H amination of a suitable 4-chlorobenzoate (B1228818) precursor. This strategy would eliminate the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and associated waste.

Flow Chemistry: The implementation of continuous flow processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and process control. The precise control over reaction parameters in microreactors can lead to higher yields and purities, minimizing the need for extensive purification.

Bio-based Feedstocks: A long-term vision for sustainable production involves the use of renewable resources. Research into the conversion of lignin-based platform chemicals, such as benzoic acid derivatives, into valuable intermediates could provide a sustainable pathway to the core aromatic structure of the target molecule. rsc.org

A comparison of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic Strategy Potential Advantages Potential Challenges
Catalytic Amidation/Esterification High atom economy, milder reaction conditions, reduced waste. nih.govnih.gov Catalyst cost and stability, substrate scope.
C-H Activation/Amination High atom economy, fewer synthetic steps. Selectivity, catalyst development.
Flow Chemistry Improved safety, scalability, and process control. Initial setup cost, potential for clogging.
Bio-based Feedstocks Use of renewable resources, reduced environmental impact. rsc.org Complexity of feedstock conversion, catalyst development.

Discovery of Unprecedented Reactivity and Transformation Pathways

The unique arrangement of functional groups in this compound suggests a variety of potential chemical transformations that remain to be explored. Future research in this area will likely focus on uncovering novel reactivity and leveraging it for synthetic innovation.

Intramolecular Cyclization Reactions: The ortho-relationship between the acetamido and ester groups provides a platform for intramolecular cyclization reactions. Under appropriate conditions (acidic or basic), the molecule could undergo cyclization to form various heterocyclic scaffolds. For example, acid- or base-steered cascade cyclizations of similar 2-acylbenzoic acids are known to produce isobenzofuranone and isoindolobenzoxazinone derivatives. nih.gov

Directed C-H Functionalization: The acetamido group can act as a directing group for the functionalization of other positions on the aromatic ring. This could enable the selective introduction of additional substituents, leading to a diverse library of derivatives with potentially interesting biological or material properties.

Cross-Coupling Reactions: The chloro-substituent on the aromatic ring is a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of substituents at the 4-position, significantly expanding the chemical space accessible from this starting material.

Reductive Cyclization: The presence of the nitro group in a precursor could allow for reductive cyclization strategies. For instance, the reductive cyclization of arenetellurols carrying α,β-unsaturated amide functionalities has been investigated to form heterocyclic systems. researchgate.net

Potential transformations are summarized in Table 2.

Table 2: Potential Reactivity of this compound

Reaction Type Potential Products Key Reagents/Conditions
Intramolecular Cyclization Benzoxazinones, quinazolinones Acid or base catalysis
Directed C-H Functionalization Substituted aromatic derivatives Transition metal catalysts
Cross-Coupling Reactions Biaryls, styrenes, substituted anilines Palladium or copper catalysts
Reductive Cyclization (of nitro precursor) Heterocyclic compounds Reducing agents

Expansion of Applications in the Synthesis of Increasingly Complex Organic Architectures

The structural features of this compound make it a valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds which are prevalent in pharmaceuticals and agrochemicals.

Synthesis of Heterocyclic Scaffolds: Substituted anthranilates are well-known precursors for the synthesis of a variety of heterocyclic systems. rsc.orgatu.ienih.gov For example, they can be used to prepare quinazolinones, which are important pharmacophores. The reaction of Schiff bases with anthranilic acid is a known route to quinazoline (B50416) compounds. researchgate.net

Precursor to Biologically Active Molecules: The core structure of this compound is related to various biologically active compounds. For instance, derivatives of 4-(2-chloroacetamido)benzoic acid have been investigated as local anesthetic agents. researchgate.net By modifying the functional groups of the title compound, it may be possible to access novel analogues with improved or different biological activities.

Solid-Phase Synthesis: The ester functionality allows for the immobilization of the molecule onto a solid support. This would enable the use of solid-phase organic synthesis (SPOS) techniques to rapidly generate libraries of derivatives for high-throughput screening. Solid-phase synthesis of N-substituted anthranilates has been successfully developed for creating collections of related compounds. nih.gov

Integration of Advanced Computational Methodologies for Predictive Chemical Discovery and Design

In recent years, computational chemistry has become an indispensable tool in chemical research, enabling the prediction of molecular properties and the rational design of new molecules and catalysts.

Predicting Reactivity and Regioselectivity: Quantum chemical calculations can be used to model the potential energy surfaces of reactions involving this compound, providing insights into reaction mechanisms and predicting the most likely products. acs.org Machine learning models are also being developed to predict the regioselectivity of electrophilic aromatic substitutions with high accuracy. nih.govacs.orgrsc.org

In Silico Catalyst Design: Computational methods can be employed to design and screen catalysts for the sustainable synthesis of the target molecule. mdpi.comacs.orgresearchgate.netrsc.orgacs.org This can accelerate the discovery of more efficient and selective catalysts, reducing the experimental effort required.

Virtual Screening and Drug Discovery: The three-dimensional structure of this compound and its potential derivatives can be used in virtual screening campaigns to identify potential biological targets. Molecular docking and molecular dynamics simulations can predict the binding affinity and mode of interaction with proteins, guiding the design of new drug candidates. chemrxiv.orgrsc.org

The integration of these computational approaches will undoubtedly accelerate the exploration of the chemical potential of this compound and its derivatives.

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